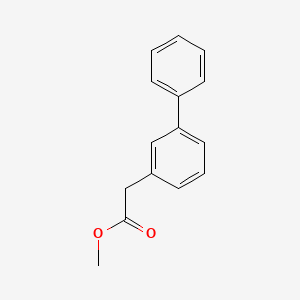
Biphenyl-3-ylacetic acid methyl ester
Vue d'ensemble
Description
Biphenyl-3-ylacetic acid methyl ester: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where a methyl ester group is attached to the acetic acid moiety at the 3-position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Biphenyl-3-ylacetic acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Fischer Esterification: This method involves heating biphenyl-3-ylacetic acid with methanol and an acid catalyst, such as hydrochloric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of biphenyl-3-ylacetic acid methyl ester often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Biphenyl-3-ylacetic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-3-ylacetic acid or biphenyl-3-yl ketone.
Reduction: Biphenyl-3-ylacetic alcohol.
Substitution: Nitro-biphenyl-3-ylacetic acid methyl ester or halo-biphenyl-3-ylacetic acid methyl ester.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in drug development due to its structural similarity to biologically active compounds.
- Investigated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and resins with specific properties.
Mécanisme D'action
The mechanism by which biphenyl-3-ylacetic acid methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active biphenyl-3-ylacetic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Biphenyl-4-ylacetic acid methyl ester
- Biphenyl-2-ylacetic acid methyl ester
- Phenylacetic acid methyl ester
Comparison:
- Biphenyl-3-ylacetic acid methyl ester is unique due to the position of the acetic acid moiety on the biphenyl ring, which can influence its reactivity and interactions with other molecules.
- Compared to biphenyl-4-ylacetic acid methyl ester, the 3-position derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
- Phenylacetic acid methyl ester lacks the biphenyl structure, resulting in different physical and chemical properties, such as solubility and reactivity.
Propriétés
IUPAC Name |
methyl 2-(3-phenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCJIJGDJYNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
![3-[(2,5-dimethylphenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2733422.png)
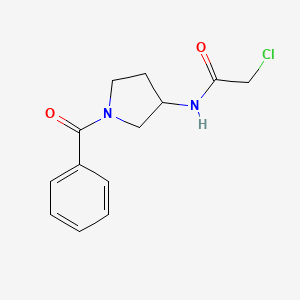
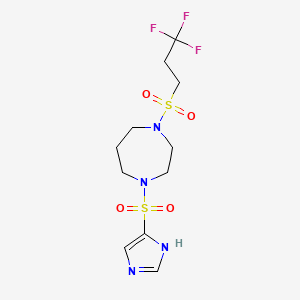

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
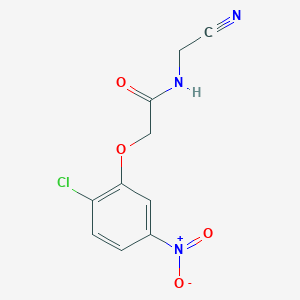
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
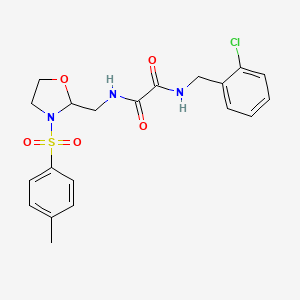
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)
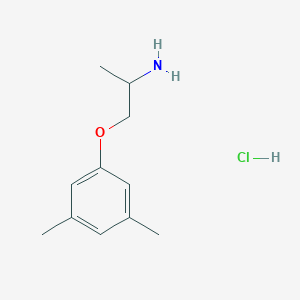
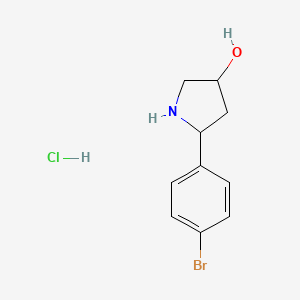
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)
